- Preparation of novel polycyclic compounds as dual inhibitors of phosphodiesterases and histone deacetylases, World Intellectual Property Organization, , ,
Cas no 92945-27-2 (Ethyl 5-Propyl-1H-pyrazole-3-carboxylate)

92945-27-2 structure
Nome del prodotto:Ethyl 5-Propyl-1H-pyrazole-3-carboxylate
Numero CAS:92945-27-2
MF:C9H14N2O2
MW:182.219662189484
MDL:MFCD08700607
CID:61591
PubChem ID:7365260
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethyl 3-propyl-1H-pyrazole-5-carboxylate
- 3-n-Propylpyrazole-5-carboxylic acid ethyl ester
- Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate
- Ethyl 3-n-propylpyrazole-5-carboxylate
- Ethyl 5-propyl-1H-pyrazole-3-carboxylate
- ETHYL 5-PROPYLPYRAZOLE-3-CARBOXYLATE
- 1H-Pyrazole-3-carboxylic acid, 5-propyl-, ethyl ester
- 5-Propyl-2H-pyrazole-3-carboxylic acid ethyl ester
- ethyl 3-propylpyrazole-5-carboxylate
- 5-propyl-1H-pyrazole-3-carboxylic acid ethyl ester
- PubChem22736
- 3-Propyl
- 3-n-Propylpyrazol-5-carboxylic acid ethyl ester
- Ethyl 3-propyl-1H-5-pyrazole carboxylate
- ALBB-013317
- 92945-27-2
- SCHEMBL1359
- MFCD08700607
- Ethyl5-Propylpyrazole-3-carboxylate
- MB02232
- SUALHSUMUQQLJP-UHFFFAOYSA-N
- Ethyl 3-Propyl-1H-pyrazole-5-carboxylate; Ethyl 3-n-Propylpyrazole-5-carboxylate; Ethyl 5-n-Propyl-1H-pyrazole-3-carboxylate;
- AKOS000135923
- s10518
- MFCD02093950
- AS-15765
- CS-W017103
- AKOS006229760
- SY019799
- EN300-7389973
- AC-4744
- DTXSID40428567
- Ethyl 5-Propyl-1H-pyrazole-3-carboxylate
-
- MDL: MFCD08700607
- Inchi: 1S/C9H14N2O2/c1-3-5-7-6-8(11-10-7)9(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11)
- Chiave InChI: SUALHSUMUQQLJP-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=C(CCC)NN=1)OCC
- BRN: 7634535
Proprietà calcolate
- Massa esatta: 182.10600
- Massa monoisotopica: 182.105527694g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 5
- Complessità: 173
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2
- Conta Tautomer: 4
- Superficie polare topologica: 55
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.106
- Punto di fusione: 48-50°C
- Punto di ebollizione: 331.1℃ at 760 mmHg
- Punto di infiammabilità: 331.1 °C at 760 mmHg
- PSA: 54.98000
- LogP: 1.53890
- Solubilità: Non determinato
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315; H319; H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Istruzioni di sicurezza: S22-S24/25
- Classe di pericolo:IRRITANT
- Condizioni di conservazione:Store at room temperature
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Dati doganali
- CODICE SA:2933199090
- Dati doganali:
Codice doganale cinese:
2933199090Panoramica:
2933199090. altri composti ad anelli pirazolici non fusi strutturalmente. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933199090. altri composti contenenti nella struttura un anello pirazolo non condensato (idrogenato o no). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032587-25g |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |
92945-27-2 | 98% | 25g |
¥2239 | 2024-05-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17687-25g |
Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, 98% |
92945-27-2 | 98% | 25g |
¥6418.00 | 2022-10-14 | |
abcr | AB168356-25 g |
Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, 98%; . |
92945-27-2 | 98% | 25g |
€368.00 | 2023-05-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E14720-25g |
Ethyl 5-Propylpyrazole-3-carboxylate |
92945-27-2 | 98% | 25g |
¥2426.0 | 2023-09-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E14720-1g |
Ethyl 5-Propylpyrazole-3-carboxylate |
92945-27-2 | 98% | 1g |
¥179.0 | 2023-09-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-279131-1g |
Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, |
92945-27-2 | 1g |
¥511.00 | 2023-09-05 | ||
Fluorochem | 047977-1g |
Ethyl 3-n-propylpyrazole-5-carboxylate |
92945-27-2 | 98% | 1g |
£27.00 | 2022-03-01 | |
TRC | E925890-250mg |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |
92945-27-2 | 250mg |
$ 52.00 | 2023-09-07 | ||
Apollo Scientific | OR318012-25g |
Ethyl 3-propyl-1H-pyrazole-5-carboxylate |
92945-27-2 | 98% | 25g |
£293.00 | 2025-02-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17687-1g |
Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, 98% |
92945-27-2 | 98% | 1g |
¥488.00 | 2022-10-14 |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Trifluoroacetic acid , 2-Methoxyethanol ; overnight, rt → 100 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 2 h, rt
1.2 Reagents: Acetic acid , Hydrazine
1.2 Reagents: Acetic acid , Hydrazine
Riferimento
- Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamideHecheng Huaxue, 2002, 10(3), 257-259,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Sodium methoxide ; 2 °C; 0 °C; 5 °C → 0 °C; 0 °C → 40 °C; 30 min, < 0 °C; 0 °C → 5 °C; 10 min, 5 °C; 5 °C → 40 °C; 30 min, < 0 °C; 0 °C → 5 °C; 10 min, 5 °C; 5 °C → 55 °C; 2 h, 55 °C; 55 °C → 10 °C
1.2 Solvents: Ethyl acetate ; 20 min, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1.8 - 2, 10 °C
1.4 Catalysts: p-Toluenesulfonic acid ; 5 °C → 10 °C
1.5 Reagents: Hydrazine hydrate (1:1) ; 1 h, 10 - 25 °C; 45 min, 25 °C; 25 °C → 5 °C
1.6 Reagents: Sodium hydroxide Solvents: Water ; pH 7.2
1.2 Solvents: Ethyl acetate ; 20 min, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1.8 - 2, 10 °C
1.4 Catalysts: p-Toluenesulfonic acid ; 5 °C → 10 °C
1.5 Reagents: Hydrazine hydrate (1:1) ; 1 h, 10 - 25 °C; 45 min, 25 °C; 25 °C → 5 °C
1.6 Reagents: Sodium hydroxide Solvents: Water ; pH 7.2
Riferimento
- Preparation of pyrazolopyrimidinones for the treatment of impotence, India, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid , 2-Methoxyethanol ; overnight, rt → 100 °C
Riferimento
- Novel hydroxamic acid compounds as dual inhibitors of phosphodiesterases and histone deacetylases, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Acetic acid
Riferimento
- Synthesis of 4-amino-1-methyl-3-propylpyrazole-5-carboxamideZhongguo Yiyao Gongye Zazhi, 2000, 31(9), 419-420,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid , 2-Methoxyethanol ; 10 min, rt; 3.5 h, 105 °C
Riferimento
- Preparation of deuterated 3-(dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamides as phosphodiesterase PDE5 inhibitors., United States, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Sodium Solvents: Ethanol
1.2 Reagents: Acetic acid , Hydrazine ; 8 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Acetic acid , Hydrazine ; 8 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Novel process for synthesizing 4-amino-1-methyl-3-propylpyrazolyl-5-formamideJingxi Yu Zhuanyong Huaxuepin, 2004, 12(5), 12-13,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Hydrazine sulfate (1:?) , Sodium hydroxide , Hydrazine hydrate (1:1) Solvents: Water ; 2 h, pH 7, 60 °C
Riferimento
- Synthesis of 1H-3-n-propyl-pyrazole-5-carboxylic acid ethyl esterBeijing Gongshang Daxue Xuebao, 2002, 20(4), 11-13,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -78 °C; 15 min, 20 °C
1.2 -78 °C; 16 h, -78 °C → 20 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 207 °C
1.2 -78 °C; 16 h, -78 °C → 20 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 207 °C
Riferimento
- Synthesis of pyrazole-3-carboxylates and pyrazole-1,5-dicarboxylates by one-pot cyclization of hydrazone dianions with diethyl oxalateTetrahedron, 2008, 64(9), 2207-2215,
Synthetic Routes 10
Condizioni di reazione
1.1 Catalysts: Diethylamine Solvents: Dimethyl sulfoxide ; 24 h, rt
Riferimento
- Highly Regioselective Organocatalyzed Synthesis of Pyrazoles from Diazoacetates and Carbonyl CompoundsChemistry - A European Journal, 2013, 19(23), 7555-7560,
Synthetic Routes 11
Condizioni di reazione
1.1 Catalysts: Pyrrolidine Solvents: Dimethyl sulfoxide ; 12 h, rt
Riferimento
- Method for synthesizing 3,4,5-trisubstituted pyrazole-like compound, China, , ,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: 2-Methoxyethanol ; 10 min, rt; 3.5 h, 105 °C
Riferimento
- 3-(Dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide derivatives as phosphodiesterase inhibitors, United States, , ,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1)
1.2 Reagents: Sodium carbonate
1.2 Reagents: Sodium carbonate
Riferimento
- Process for synthesizing ethyl 5-propylpyrazole-3-carboxylate, China, , ,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -78 °C; 15 min, 20 °C
1.2 -78 °C; 16 h, -78 °C → 20 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 20 °C
1.2 -78 °C; 16 h, -78 °C → 20 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 20 °C
Riferimento
- One-pot synthesis of pyrazole-5-carboxylates by cyclization of hydrazone 1,4-dianions with diethyl oxalateTetrahedron Letters, 2007, 48(20), 3591-3593,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Sodium Solvents: Ethanol
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid
Riferimento
- Improved process for the synthesis of 1-methyl-4-nitro-3-propylpyrazole-5-carboxamideZhongguo Yiyao Gongye Zazhi, 2001, 32(7), 319-320,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ; 0 °C; 8 h, 0 °C → reflux; cooled
Riferimento
- Pyrazolo[4,3-d]pyrimidine derivative as highly selective and long-acting PDE5 modulators and their preparation, United States, , ,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Sodium ethoxide ; 2.5 h, rt; rt → 60 °C; 1 h, 60 °C
1.2 Reagents: Acetic acid , Hydrazine
1.2 Reagents: Acetic acid , Hydrazine
Riferimento
- Synthesis of 1-methyl-3-n-propylpyrazole-5-carboxylic acidHuaxue Shijie, 2002, 43(4), 208-210,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ; 8 h, 0 °C → reflux
Riferimento
- Pyrazole Derivatives as Partial Agonists for the Nicotinic Acid ReceptorJournal of Medicinal Chemistry, 2003, 46(18), 3945-3951,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Ethanol
Riferimento
- Preparation of N-benzylpyrrole, -pyrazole, and - triazole derivatives as angiotensin II antagonists and as antihypertensives, European Patent Organization, , ,
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Raw materials
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Preparation Products
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Letteratura correlata
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
92945-27-2 (Ethyl 5-Propyl-1H-pyrazole-3-carboxylate) Prodotti correlati
- 78208-72-7(ethyl 3-(propan-2-yl)-1H-pyrazole-5-carboxylate)
- 834869-10-2(3-Ethyl-5-pyrazolcarboxylic acid methyl ester)
- 2549005-51-6(ethyl 6-fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylate)
- 2172199-51-6(3-{2-(aminomethyl)azetidin-1-ylmethyl}-2-methyl-1lambda6,2-thiazolidine-1,1-dione)
- 784195-36-4(3-methyl-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamide)
- 890612-51-8(3,5-dimethyl-1-5-methyl-3-(4-methylphenyl)pyrazolo1,5-apyrimidin-7-ylpiperidine)
- 52911-60-1(BENZONITRILE, 2,3-DIMETHYL-6-NITRO-)
- 392291-72-4(2,4-dichloro-N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)
- 125533-80-4(n1-Cyclohexylbutane-1,2-diamine)
- 2137984-31-5(1-[2-(Aminomethyl)-2-methylmorpholin-4-yl]-2,3,3-trimethylbutan-1-one)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:92945-27-2)Ethyl 5-Propyl-1H-pyrazole-3-carboxylate

Purezza:99%
Quantità:25g
Prezzo ($):298.0